3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3,5-dinitro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N6O6/c21-12(8-5-9(19(22)23)7-10(6-8)20(24)25)16-14-18-17-13(26-14)11-3-1-2-4-15-11/h1-7H,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDZAQTZXADKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while nucleophilic substitution could introduce various functional groups into the molecule .
Scientific Research Applications
3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitro groups and the heterocyclic rings allow the compound to form strong interactions with proteins and nucleic acids, potentially inhibiting their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s closest analogs include derivatives of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide () and 1,3,4-oxadiazoles with sulfamoyl substituents (). Key structural differences include:
- Heterocycle Core: The target compound contains a 1,3,4-oxadiazole ring, whereas analogs in feature a 1,3,4-thiadiazole (sulfur instead of oxygen).
- Substituents : The 3,5-dinitrobenzamide group distinguishes the target compound from halogenated (Cl, F) or methoxy-substituted benzamides in and sulfamoyl-substituted analogs in .
Spectral Data Comparison
Table 1: Spectral Characteristics of Selected Compounds
Key Observations :
- The nitro groups in the target compound result in distinct IR absorptions (~1530, ~1350 cm⁻¹) absent in halogenated analogs .
- In ¹H NMR, electron-withdrawing nitro substituents deshield aromatic protons, causing downfield shifts compared to chloro or methoxy analogs .
Physicochemical Properties
- Solubility: Nitro groups increase polarity but may reduce solubility in non-polar solvents compared to methoxy or halogenated derivatives.
- Molecular Weight : The target compound (MW ~385) is heavier than chloro- or fluoro-substituted analogs (MW ~330–350) due to nitro groups.
Biological Activity
3,5-Dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can be represented as follows:
This structure features a benzamide core substituted with a pyridinyl oxadiazole moiety and nitro groups, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with 1,3,4-oxadiazole intermediates. A common synthetic route is via esterification or amidation reactions that yield the target compound while introducing functional groups necessary for biological activity .
Antimicrobial Activity
Research indicates that compounds similar to 3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibit notable antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that derivatives containing the oxadiazole ring demonstrate effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of nitro groups has been linked to enhanced activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Klebsiella pneumoniae | 14 |
Anticancer Activity
The compound has also been assessed for anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines through:
- Cell Cycle Arrest : The compound affects the cell cycle progression by upregulating cyclin-dependent kinase inhibitors.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress in cancer cells .
The proposed mechanism involves the interaction of the nitro groups with cellular targets leading to DNA damage and disruption of cellular processes. The oxadiazole ring enhances lipophilicity and cellular uptake, facilitating its action within various biological systems .
Case Studies
Recent studies have highlighted the efficacy of 3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide in various experimental settings:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains.
- Cancer Cell Lines : In a comparative analysis with standard chemotherapeutics, it showed synergistic effects when combined with doxorubicin in breast cancer models .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole core via cyclization of a hydrazide intermediate. For example, hydrazides derived from pyridyl carboxylic acids react with cyanogen bromide to form 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine .
- Step 2 : Coupling the oxadiazole amine with 3,5-dinitrobenzoyl chloride in the presence of a base (e.g., NaH) in anhydrous tetrahydrofuran (THF), yielding the target compound .
- Key Considerations : Reaction conditions (e.g., temperature, solvent purity) and stoichiometric ratios must be optimized to avoid side products like over-nitrated derivatives .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure by identifying proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm, nitro groups affecting aromatic shifts) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material), with reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (ESI-MS) : Validates the molecular ion peak (e.g., [M+H] at m/z 413) and fragmentation patterns .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
- Data Collection : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K provides high-resolution bond lengths and angles. SHELX software is widely used for refinement, particularly for nitro group orientation and oxadiazole ring planarity .
- Contradiction Analysis : Discrepancies between computational (DFT) and experimental bond angles may arise due to crystal packing effects; thermal ellipsoid plots help identify dynamic disorder .
Advanced: How do electronic substituents (e.g., nitro groups) influence electrochemical properties in material science applications?
- Electron-Withdrawing Effects : The 3,5-dinitrobenzamide moiety enhances electron deficiency, improving charge transport in optoelectronic devices. Cyclic voltammetry (CV) in acetonitrile reveals reduction peaks at -1.2 V (vs. Ag/AgCl), correlating with LUMO levels .
- DSSC Applications : When used as a sensitizer, the compound’s broad absorption spectrum (λmax ~350 nm) and anchoring via pyridyl nitrogen improve electron injection into TiO2 .
Basic: What biological activities are associated with this compound, and how are they assessed?
- Antimicrobial Assays : Broth microdilution tests against Staphylococcus aureus (MIC ≤ 16 µg/mL) reveal activity linked to oxadiazole-mediated disruption of membrane integrity .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) ensure selective toxicity, with IC50 values >100 µM indicating low off-target effects .
Advanced: How can researchers address contradictions in biological activity data across studies?
- Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to isolate variables like solvent choice (DMSO vs. aqueous) .
- Structural Validation : Re-evaluate compound purity via HPLC and NMR; impurities as low as 5% can skew bioactivity results .
Advanced: What computational tools predict structure-activity relationships (SAR) for derivatives?
- Molecular Docking : AutoDock Vina models interactions with S. aureus dihydrofolate reductase (DHFR), identifying key hydrogen bonds between nitro groups and Arg<sup>98</sup> .
- QSAR Modeling : Hammett constants (σ) for substituents on the benzamide ring correlate with antimicrobial potency (R<sup>2</sup> = 0.89) .
Basic: What stability challenges arise during storage, and how are they mitigated?
- Photodegradation : Nitro groups make the compound light-sensitive. Store in amber vials under inert gas (N2) at -20°C .
- Hydrolytic Stability : Oxadiazole rings hydrolyze in acidic conditions (pH < 4); monitor via pH-adjusted stability studies .
Advanced: How is this compound utilized in coordination chemistry?
- Ligand Design : The pyridyl and oxadiazole moieties chelate transition metals (e.g., Ru(II) or Ir(III)), forming complexes with enhanced luminescence for OLEDs. Cyclometalated Ir(III) complexes show λem at 520–550 nm .
- Crystallographic Insights : Metal-ligand bond lengths (e.g., Ir–N ≈ 2.05 Å) are critical for tuning emission properties .
Advanced: What strategies optimize synthetic yield while minimizing hazardous byproducts?
- Green Chemistry : Replace cyanogen bromide with safer cyclization agents (e.g., CDI in DMF) to reduce toxicity .
- Flow Chemistry : Continuous reactors improve reproducibility and reduce waste during nitrobenzamide coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
